

Spectroscopic and Synthetic Profile of Iodomethyl Pivalate: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Iodomethyl pivalate*

Cat. No.: B139702

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data, synthesis, and analytical methodologies for **iodomethyl pivalate** (CAS No. 53064-79-2). This key pharmaceutical intermediate, also known as iodomethyl 2,2-dimethylpropanoate, is crucial in the synthesis of various therapeutic agents. This document is intended to serve as a valuable resource for professionals in research and drug development.

Spectroscopic Data

Due to the limited availability of experimentally derived public data, the following spectroscopic information is based on established principles of organic spectroscopy and predictive modeling. These values provide a strong foundational understanding of the compound's spectral characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ^1H NMR Spectroscopic Data for **Iodomethyl Pivalate**

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~5.9	Singlet	2H	$-\text{CH}_2\text{-I}$
~1.2	Singlet	9H	$-\text{C}(\text{CH}_3)_3$

Table 2: Predicted ^{13}C NMR Spectroscopic Data for **Iodomethyl Pivalate**

Chemical Shift (δ) ppm	Assignment
~177	C=O (Ester Carbonyl)
~39	-C(CH ₃) ₃ (Quaternary Carbon)
~27	-C(CH ₃) ₃ (tert-Butyl Carbons)
~-20	-CH ₂ -I (Iodomethyl Carbon)

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Peaks for **Iodomethyl Pivalate**

Wavenumber (cm ⁻¹)	Intensity	Assignment
~2970 - 2870	Strong	C-H stretch (Alkyl)
~1730	Strong	C=O stretch (Ester)
~1280	Strong	C-O stretch (Ester)
~1150	Strong	C-C stretch (tert-Butyl)
~500	Medium	C-I stretch

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Fragmentation Data for **Iodomethyl Pivalate**

m/z	Proposed Fragment Ion
242	[M] ⁺ (Molecular Ion)
115	[M - I] ⁺
85	[O=C-C(CH ₃) ₃] ⁺ (Pivaloyl cation)
57	[C(CH ₃) ₃] ⁺ (tert-Butyl cation)

Experimental Protocols

Synthesis of Iodomethyl Pivalate

A common and efficient method for the synthesis of **iodomethyl pivalate** involves the reaction of chloromethyl pivalate with an iodide salt.[\[1\]](#)

Materials:

- Chloromethyl pivalate
- Sodium iodide
- Ethyl acetate (solvent)
- Calcium chloride (drying agent)
- 5% Sodium thiosulfate solution
- Anhydrous magnesium sulfate

Procedure:

- In a round-bottom flask equipped with a reflux condenser, combine chloromethyl pivalate, sodium iodide, and ethyl acetate.
- Add calcium chloride to the mixture to control moisture.
- Heat the reaction mixture to reflux (approximately 78°C) and maintain for 6 hours.
- After cooling the mixture to room temperature, wash it with a 5% sodium thiosulfate solution to remove any unreacted iodine.
- Separate the organic layer and dry it over anhydrous magnesium sulfate.
- Filter the mixture to remove the drying agent.
- Remove the solvent under reduced pressure to yield **iodomethyl pivalate** as a pale yellow liquid.[\[1\]](#)

NMR Spectroscopy

Sample Preparation:

- Dissolve 5-10 mg of **iodomethyl pivalate** in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl_3) in a clean, dry vial.
- Filter the solution through a pipette with a cotton or glass wool plug directly into a 5 mm NMR tube to remove any particulate matter.^{[2][3][4][5][6]}
- Ensure the sample height in the NMR tube is adequate for the instrument's detector.

Data Acquisition:

- Acquire ^1H and ^{13}C NMR spectra on a standard NMR spectrometer (e.g., 400 or 500 MHz).
- Use tetramethylsilane (TMS) as an internal standard (0 ppm).
- Standard acquisition parameters for both proton and carbon spectra should be employed.

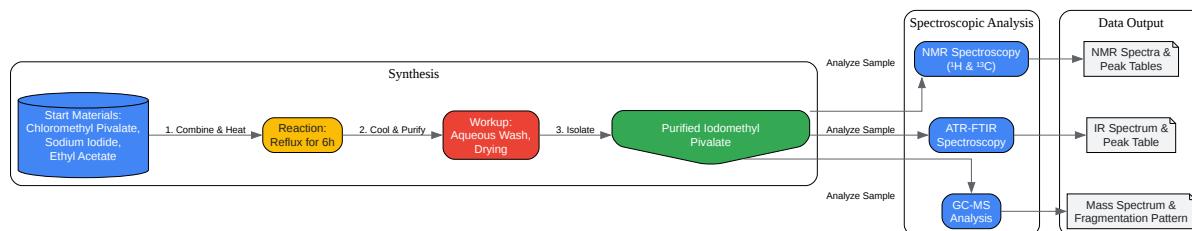
ATR-FTIR Spectroscopy

Sample Preparation and Data Acquisition:

- Ensure the Attenuated Total Reflectance (ATR) crystal of the FTIR spectrometer is clean.^{[7][8]}
- Place a small drop of neat **iodomethyl pivalate** directly onto the ATR crystal.^{[7][8][9][10][11]}
- Acquire the spectrum over a standard range (e.g., 4000-400 cm^{-1}).^[8]
- Collect a background spectrum of the clean, empty ATR crystal before analyzing the sample.
- Clean the ATR crystal thoroughly with an appropriate solvent (e.g., isopropanol or acetone) after analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

Sample Preparation:


- Prepare a dilute solution of **iodomethyl pivalate** in a volatile organic solvent such as dichloromethane or ethyl acetate.

Instrumentation and Conditions:

- Gas Chromatograph: Use a GC equipped with a capillary column suitable for the analysis of alkyl halides (e.g., a 5% phenyl-methylpolysiloxane column).
- Injection: Inject a small volume (e.g., 1 μ L) of the prepared solution into the GC inlet.
- Oven Program: A temperature gradient can be employed to ensure good separation, for example, starting at a lower temperature and ramping up.
- Mass Spectrometer: Operate the mass spectrometer in electron ionization (EI) mode.
- Data Acquisition: Acquire mass spectra over a suitable m/z range (e.g., 40-300 amu).

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and subsequent spectroscopic analysis of **iodomethyl pivalate**.

[Click to download full resolution via product page](#)

Caption: Synthesis and Spectroscopic Analysis Workflow of **Iodomethyl Pivalate**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. nbino.com [nbino.com]
- 2. web.uvic.ca [web.uvic.ca]
- 3. ocw.mit.edu [ocw.mit.edu]
- 4. organomation.com [organomation.com]
- 5. sites.bu.edu [sites.bu.edu]
- 6. depts.washington.edu [depts.washington.edu]
- 7. agilent.com [agilent.com]
- 8. drawellanalytical.com [drawellanalytical.com]
- 9. researchgate.net [researchgate.net]
- 10. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 11. drawellanalytical.com [drawellanalytical.com]
- To cite this document: BenchChem. [Spectroscopic and Synthetic Profile of Iodomethyl Pivalate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b139702#spectroscopic-data-nmr-ir-mass-spec-of-iodomethyl-pivalate>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com